4-Iodo-gbr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-gbr is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes an iodophenyl group, a phenylmethoxy group, and a phenylprop-2-enyl group attached to a piperazine ring
Preparation Methods
The synthesis of 4-Iodo-gbr involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the iodophenyl and phenylmethoxy intermediates, which are then coupled with the piperazine ring through a series of reactions. Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-Iodo-gbr undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced by other functional groups. Common reagents for these reactions include halogenating agents and nucleophiles.
Scientific Research Applications
4-Iodo-gbr has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Iodo-gbr involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
4-Iodo-gbr can be compared with other similar compounds, such as:
1-(2-(diphenylmethoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine: This compound shares structural similarities but differs in the presence of an azido group.
1-[2-(4-iodophenyl)ethyl]-4-(2-phenylprop-2-enyl)piperazine: This compound has a similar core structure but lacks the phenylmethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
148832-04-6 |
---|---|
Molecular Formula |
C28H31IN2O |
Molecular Weight |
538.5 g/mol |
IUPAC Name |
1-[2-[(4-iodophenyl)-phenylmethoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
InChI |
InChI=1S/C28H31IN2O/c29-27-15-13-26(14-16-27)28(25-11-5-2-6-12-25)32-23-22-31-20-18-30(19-21-31)17-7-10-24-8-3-1-4-9-24/h1-16,28H,17-23H2/b10-7+ |
InChI Key |
RPYALWQJEMCAKH-JXMROGBWSA-N |
Isomeric SMILES |
C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)I)C/C=C/C4=CC=CC=C4 |
SMILES |
C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)I)CC=CC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)I)CC=CC4=CC=CC=C4 |
Synonyms |
4-iodo-GBR |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.